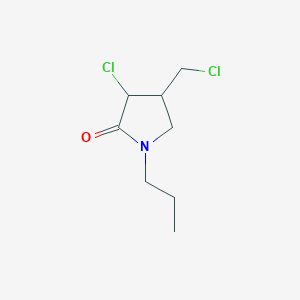
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one typically involves the reaction of 1-propylpyrrolidin-2-one with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chloro and chloromethyl groups under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chloro groups or to modify the pyrrolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
科学的研究の応用
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-butylpyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
CAS番号 |
61213-12-5 |
|---|---|
分子式 |
C8H13Cl2NO |
分子量 |
210.10 g/mol |
IUPAC名 |
3-chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-2-3-11-5-6(4-9)7(10)8(11)12/h6-7H,2-5H2,1H3 |
InChIキー |
BAZMDHDFQHPRSL-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC(C(C1=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


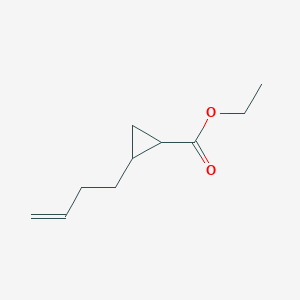
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
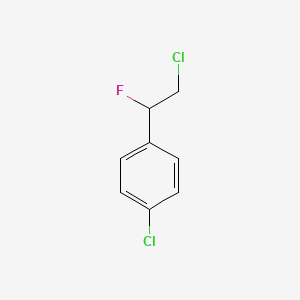
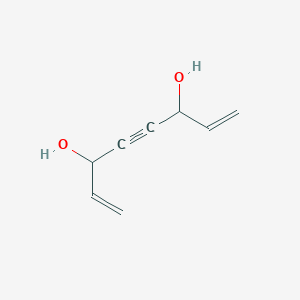
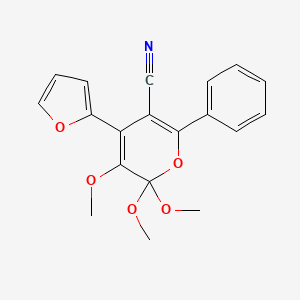
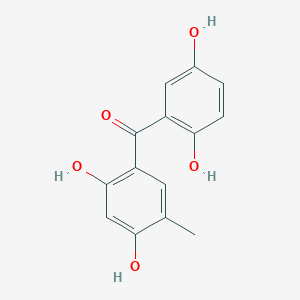
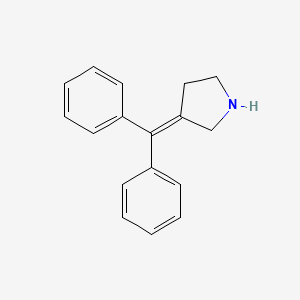
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
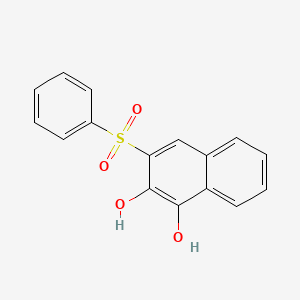
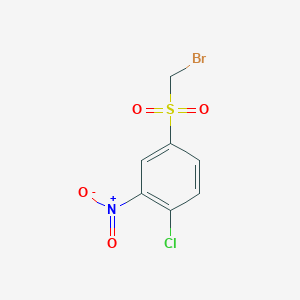
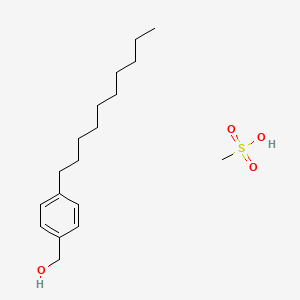
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

